molecular formula C17H19NO5S B2966505 Methyl N-(2-ethoxyphenyl)-N-(phenylsulfonyl)glycinate CAS No. 358378-00-4

Methyl N-(2-ethoxyphenyl)-N-(phenylsulfonyl)glycinate

Cat. No.: B2966505
CAS No.: 358378-00-4
M. Wt: 349.4
InChI Key: JTAYRUOHLBXXJA-UHFFFAOYSA-N
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Description

Methyl N-(2-ethoxyphenyl)-N-(phenylsulfonyl)glycinate is an organic compound that belongs to the class of sulfonyl glycinates. These compounds are known for their diverse applications in organic synthesis, medicinal chemistry, and material science. The presence of both ethoxy and phenylsulfonyl groups in its structure suggests potential reactivity and utility in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl N-(2-ethoxyphenyl)-N-(phenylsulfonyl)glycinate typically involves the reaction of 2-ethoxyaniline with phenylsulfonyl chloride to form the corresponding sulfonamide. This intermediate is then reacted with methyl chloroacetate in the presence of a base such as triethylamine to yield the final product. The reaction conditions often include:

  • Solvent: Dichloromethane or tetrahydrofuran
  • Temperature: Room temperature to reflux
  • Reaction time: Several hours to overnight

Industrial Production Methods

Industrial production methods for such compounds generally involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl N-(2-ethoxyphenyl)-N-(phenylsulfonyl)glycinate can undergo various chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The ethoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethoxy group may yield 2-ethoxybenzoic acid, while reduction of the sulfonyl group may yield the corresponding sulfide.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of Methyl N-(2-ethoxyphenyl)-N-(phenylsulfonyl)glycinate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the sulfonyl group suggests potential interactions with nucleophilic sites in proteins or other biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • Methyl N-(2-methoxyphenyl)-N-(phenylsulfonyl)glycinate
  • Methyl N-(2-ethoxyphenyl)-N-(tosyl)glycinate
  • Methyl N-(2-ethoxyphenyl)-N-(benzenesulfonyl)glycinate

Uniqueness

Methyl N-(2-ethoxyphenyl)-N-(phenylsulfonyl)glycinate is unique due to the specific combination of ethoxy and phenylsulfonyl groups, which may confer distinct reactivity and properties compared to its analogs. This uniqueness can be leveraged in designing novel compounds with desired chemical and biological activities.

Properties

IUPAC Name

methyl 2-[N-(benzenesulfonyl)-2-ethoxyanilino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO5S/c1-3-23-16-12-8-7-11-15(16)18(13-17(19)22-2)24(20,21)14-9-5-4-6-10-14/h4-12H,3,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTAYRUOHLBXXJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N(CC(=O)OC)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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